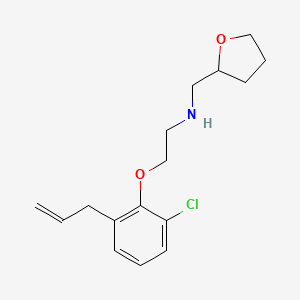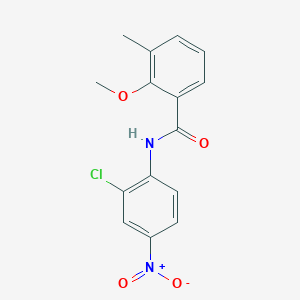
2-(2-chloro-6-prop-2-enylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine
Overview
Description
2-(2-chloro-6-prop-2-enylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a prop-2-enyl side chain, and an oxolan-2-ylmethyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-prop-2-enylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-6-prop-2-enylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Amination Reaction: The phenoxy intermediate is then subjected to an amination reaction with oxolan-2-ylmethylamine under suitable conditions, such as the presence of a base and a solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-prop-2-enylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The prop-2-enyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the prop-2-enyl group could yield epoxides, while substitution of the chloro group could yield azides or thiocyanates.
Scientific Research Applications
2-(2-chloro-6-prop-2-enylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine may have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-prop-2-enylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(oxolan-2-ylmethyl)ethanamine: Lacks the prop-2-enyl group.
2-(2-chloro-6-prop-2-enylphenoxy)-N-methylethanamine: Lacks the oxolan-2-ylmethyl group.
2-(2-chloro-6-prop-2-enylphenoxy)-N-(oxolan-2-ylmethyl)propanamine: Has a propanamine backbone instead of ethanamine.
Uniqueness
The presence of both the prop-2-enyl group and the oxolan-2-ylmethyl group in 2-(2-chloro-6-prop-2-enylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
2-(2-chloro-6-prop-2-enylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-2-5-13-6-3-8-15(17)16(13)20-11-9-18-12-14-7-4-10-19-14/h2-3,6,8,14,18H,1,4-5,7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMDXOWOJOIXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)Cl)OCCNCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4403687.png)
![3-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4403701.png)
![1-[4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4403706.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B4403718.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403722.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B4403727.png)
![5-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B4403730.png)
![3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4403739.png)
![N-dibenzo[b,d]furan-3-yl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4403749.png)
![1-[3-(2-Methoxy-4-propylphenoxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4403765.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4403772.png)
![2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride](/img/structure/B4403777.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]butanamide](/img/structure/B4403783.png)
